molecular formula C9H9BrO2 B14132900 2-Bromo-2-(m-tolyl)acetic acid CAS No. 25297-17-0

2-Bromo-2-(m-tolyl)acetic acid

Cat. No.: B14132900
CAS No.: 25297-17-0
M. Wt: 229.07 g/mol
InChI Key: WRJCMFZWJASNOJ-UHFFFAOYSA-N
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Description

2-Bromo-2-(m-tolyl)acetic acid is an organic compound with the molecular formula C9H9BrO2 It is a derivative of acetic acid where one of the hydrogen atoms is replaced by a bromine atom and a m-tolyl group (a benzene ring with a methyl group at the meta position)

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-2-(m-tolyl)acetic acid can be synthesized through the bromination of 2-(m-tolyl)acetic acid. The reaction typically involves the use of bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents. The reaction is carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) and a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer and more environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-(m-tolyl)acetic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution and ammonia (NH3) for amine substitution. These reactions are typically carried out in aqueous or alcoholic solutions at room temperature.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether are common methods.

Major Products Formed

    Substitution Reactions: Products include 2-hydroxy-2-(m-tolyl)acetic acid and 2-amino-2-(m-tolyl)acetic acid.

    Oxidation Reactions: Products include 2-(m-tolyl)acetic acid and 2-(m-tolyl)acetone.

    Reduction Reactions: The major product is 2-(m-tolyl)ethane.

Scientific Research Applications

2-Bromo-2-(m-tolyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-2-(m-tolyl)acetic acid exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in enzymes or other proteins, leading to inhibition or modification of their activity. The compound can also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-2-(p-tolyl)acetic acid: Similar structure but with the methyl group at the para position.

    2-Chloro-2-(m-tolyl)acetic acid: Similar structure but with a chlorine atom instead of bromine.

    2-Bromo-2-phenylacetic acid: Similar structure but without the methyl group on the benzene ring.

Uniqueness

2-Bromo-2-(m-tolyl)acetic acid is unique due to the presence of the bromine atom and the m-tolyl group, which confer specific reactivity and properties. The position of the methyl group on the benzene ring (meta position) affects the electronic distribution and steric hindrance, influencing the compound’s reactivity and interactions with other molecules .

Properties

IUPAC Name

2-bromo-2-(3-methylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-3-2-4-7(5-6)8(10)9(11)12/h2-5,8H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJCMFZWJASNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801296137
Record name α-Bromo-3-methylbenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801296137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25297-17-0
Record name α-Bromo-3-methylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25297-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Bromo-3-methylbenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801296137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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